T-BUTYLTRI-N-BUTYLTIN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(tert-butyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLMRHTEJKONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyltri-n-butyltin: Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of t-butyltri-n-butyltin, an organotin compound of interest to researchers and professionals in synthetic chemistry and materials science. By synthesizing data from analogous compounds and established principles of organometallic chemistry, this document offers insights into its core chemical properties, molecular architecture, plausible synthetic routes, and critical safety considerations.

Introduction to this compound

This compound, a member of the tetraorganotin family, is characterized by a central tin (IV) atom covalently bonded to three n-butyl groups and one tertiary-butyl group. Organotin compounds, first discovered in the mid-19th century, have evolved into a significant class of reagents and materials with diverse applications, including roles as PVC stabilizers, catalysts, and intermediates in organic synthesis.[1][2] The toxicity of organotin compounds is heavily dependent on the number and nature of the organic substituents, with tri-substituted derivatives like tributyltins (TBTs) exhibiting the highest biological activity.[1][3] While the use of TBTs in applications such as marine anti-fouling paints has been curtailed due to severe ecotoxicity, the unique steric and electronic properties of asymmetrically substituted tetraorganotins like this compound continue to make them valuable subjects of study for specialized applications in organic synthesis and materials science.[1][4] The presence of the bulky t-butyl group is expected to impart distinct reactivity and physical properties compared to its symmetric counterpart, tetra-n-butyltin.

Chemical Identity and Physical Properties

Detailed experimental data for this compound is not widely published. However, its fundamental properties can be reliably inferred from its structure and comparison with the well-characterized tetra-n-butyltin.

| Property | Value | Source |

| IUPAC Name | tert-Butyl(tributyl)stannane | - |

| CAS Number | 157066-15-4 | [5] |

| Molecular Formula | C₁₆H₃₆Sn | [6] |

| Molecular Weight | 347.17 g/mol | [6] |

| Appearance | Expected to be a colorless to pale yellow liquid | [7][8] |

| Boiling Point | ~127-145 °C at 10 mmHg (estimated from Tetra-n-butyltin) | [7][9] |

| Melting Point | < -90 °C (estimated from Tetra-n-butyltin's -97 °C) | [7][10] |

| Density | ~1.05 g/mL at 20-25 °C (estimated from Tetra-n-butyltin) | [7][10] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, hexanes, toluene). | [7][11] |

Molecular Structure and Conformation

The central tin atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. The four alkyl groups are arranged around the tin center with bond angles approximating 109.5°. The covalent Sn-C bonds are relatively non-polar and stable under ambient conditions.[12] The introduction of the sterically demanding t-butyl group, in contrast to the more flexible n-butyl chains, likely induces minor distortions in the bond angles to accommodate its bulk. The overall structure is lipophilic, contributing to its low water solubility and high solubility in non-polar organic solvents.[11]

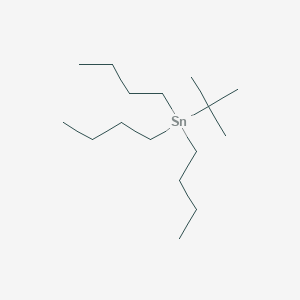

Caption: Tetrahedral structure of this compound.

Synthesis and Handling

General Synthetic Approach

The synthesis of asymmetrically substituted tetraorganotins like this compound can be approached through several established organometallic methodologies. The most common industrial methods for preparing tetraalkyltins involve the reaction of tin tetrachloride with Grignard reagents or organoaluminum compounds.[2][12] Subsequently, redistribution reactions (Kocheshkov comproportionation) provide a versatile route to mixed organotin halides, which can be further alkylated.[2][13]

A plausible laboratory synthesis for this compound would involve the sequential alkylation of tin tetrachloride or the reaction of a pre-formed tri-n-butyltin halide with a t-butylating agent.

Exemplary Synthesis Protocol (Hypothetical)

This protocol describes a two-step process: first, the synthesis of the tri-n-butyltin chloride intermediate, followed by its reaction with t-butyllithium.

Step 1: Synthesis of Tri-n-butyltin Chloride via Redistribution

This step utilizes the Kocheshkov reaction between tetra-n-butyltin and tin (IV) chloride.

-

Reaction Setup: In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3 moles of tetra-n-butyltin and 1 mole of tin (IV) chloride.[2]

-

Reaction: Heat the mixture, under a nitrogen atmosphere, to approximately 200 °C. The redistribution reaction is typically complete within a few hours.[13]

-

Causality: The stoichiometry (3:1) is chosen to maximize the yield of the desired tri-n-butyltin chloride product.[2] Heating provides the activation energy for the cleavage and reformation of Sn-C and Sn-Cl bonds.

-

-

Purification: After cooling, the product, tri-n-butyltin chloride, can be purified by vacuum distillation.

Step 2: Alkylation with t-Butyllithium

-

Reaction Setup: In a separate dry, inert-atmosphere flask, dissolve the purified tri-n-butyltin chloride in an anhydrous, non-polar solvent such as hexanes. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add one molar equivalent of t-butyllithium solution to the stirred tri-n-butyltin chloride solution.

-

Causality: The low temperature is critical to control the exothermicity of the reaction and prevent side reactions. t-Butyllithium is a potent nucleophile that will displace the chloride on the tin center.

-

-

Workup: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer. Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Sources

- 1. ftloscience.com [ftloscience.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. iscientific.org [iscientific.org]

- 4. www2.mst.dk [www2.mst.dk]

- 5. This compound | 157066-15-4 [chemicalbook.com]

- 6. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TETRABUTYLTIN CAS#: 1461-25-2 [m.chemicalbook.com]

- 8. Tetra-n-butyltin | CAS 1461-25-2 — Ereztech [ereztech.com]

- 9. TETRABUTYLTIN | 1461-25-2 [chemicalbook.com]

- 10. Tetra-n-butyltin for synthesis 1461-25-2 [sigmaaldrich.com]

- 11. Tributyltin - Wikipedia [en.wikipedia.org]

- 12. gelest.com [gelest.com]

- 13. Tetramethyltin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Characterization of t-Butyltri-n-butyltin

This guide provides a comprehensive technical overview for the synthesis and characterization of the asymmetrically substituted tetraorganotin compound, t-butyltri-n-butyltin. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for thorough characterization of the target compound.

Introduction: The Significance of Mixed Tetraorganotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallics with a broad spectrum of applications, from polymer stabilizers and catalysts to biocides.[1][2] Among these, tetraorganotins (R₄Sn) are fundamental precursors for the synthesis of other organotin derivatives.[3] While symmetrically substituted tetraorganotins are widely studied, asymmetrically substituted variants, such as this compound, offer unique steric and electronic properties that are of significant interest in fine chemical synthesis and materials science. The synthesis of such mixed alkyltin compounds requires precise control over reaction conditions to achieve high selectivity and yield.

The primary synthetic route to this compound involves the Grignard reaction, a powerful and widely used method for forming carbon-carbon and carbon-metal bonds.[4] This guide will focus on the synthesis of this compound via the reaction of tri-n-butyltin chloride with t-butylmagnesium chloride, a sterically hindered Grignard reagent. The successful synthesis and purification of this compound are critically dependent on the careful execution of the experimental protocol and the exclusion of atmospheric moisture and oxygen.

Synthesis of this compound

The synthesis of this compound is achieved through a Grignard reaction, which can be conceptually divided into two main stages: the formation of the Grignard reagent (t-butylmagnesium chloride) and the subsequent reaction with the organotin substrate (tri-n-butyltin chloride).

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

2.2.1 Preparation of t-Butylmagnesium Chloride

The preparation of Grignard reagents from tertiary alkyl halides can be challenging due to competing elimination reactions.[5] Therefore, careful control of reaction conditions is crucial.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.

-

Reagents:

-

Magnesium turnings (1.1 equivalents)

-

t-Butyl chloride (1.0 equivalent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place the magnesium turnings and the iodine crystal in the reaction flask.

-

Add a small portion of the anhydrous solvent to cover the magnesium.

-

Dissolve the t-butyl chloride in the remaining anhydrous solvent and add it to the dropping funnel.

-

Add a small amount of the t-butyl chloride solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[6] Gentle warming with a heat gun may be necessary.[6]

-

Once the reaction has initiated, add the remaining t-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey slurry is the t-butylmagnesium chloride reagent.

-

2.2.2 Reaction of t-Butylmagnesium Chloride with Tri-n-butyltin Chloride

-

Apparatus: The same setup as for the Grignard reagent preparation.

-

Reagents:

-

t-Butylmagnesium chloride solution (prepared in situ)

-

Tri-n-butyltin chloride (1.0 equivalent relative to t-butyl chloride)

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Cool the freshly prepared t-butylmagnesium chloride solution in an ice bath.

-

Dissolve the tri-n-butyltin chloride in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the tri-n-butyltin chloride solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

2.2.3 Workup and Purification

-

Procedure:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7][8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[9][10] The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the molecular structure.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the t-butyl and n-butyl groups.

-

t-Butyl Group: A sharp singlet integrating to 9 protons, typically in the range of 0.9-1.5 ppm.[1]

-

n-Butyl Groups: A series of multiplets corresponding to the methyl, methylene, and alpha-methylene protons. The signals for the protons on the carbons directly attached to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

t-Butyl Group: Two distinct signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbon signal typically appears in the 25-35 ppm region.[11][12]

-

n-Butyl Groups: Four distinct signals for the four different carbon atoms of the n-butyl chains. The chemical shifts will be influenced by their proximity to the tin atom.

3.1.3 ¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is particularly informative for organotin compounds due to the wide chemical shift range, which is sensitive to the coordination number and the nature of the organic substituents on the tin atom.[9][10]

-

Chemical Shift: For tetraalkyltin compounds, the ¹¹⁹Sn chemical shift is expected to be in the upfield region relative to the standard reference, tetramethyltin (Me₄Sn). The introduction of the sterically bulky t-butyl group may cause a downfield shift compared to tetrabutyltin.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.[13][14][15]

-

Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. The characteristic isotopic pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.

-

Fragmentation Pattern: The fragmentation of tetraalkyltin compounds typically involves the loss of alkyl radicals. For this compound, the loss of a t-butyl radical or an n-butyl radical would be expected to be prominent fragmentation pathways. The relative abundance of these fragment ions can provide insights into the relative strengths of the tin-carbon bonds. A major fragment ion expected would be [Bu₃Sn]⁺.[16]

Physical and Spectroscopic Data Summary

| Property | Expected Value / Observation |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₆H₃₆Sn |

| Molecular Weight | 347.17 g/mol |

| ¹H NMR | Singlet (~0.9-1.5 ppm, 9H, t-Bu); Multiplets for n-Bu groups with Sn satellites. |

| ¹³C NMR | Signals for t-Bu (quaternary and methyl carbons) and n-Bu (four distinct carbons). |

| ¹¹⁹Sn NMR | Single resonance, with a chemical shift characteristic of tetraalkyltin compounds. |

| Mass Spectrometry (EI) | Molecular ion peak with characteristic tin isotope pattern. Fragmentation by loss of t-butyl and n-butyl radicals. |

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Waste Disposal: Dispose of all organotin waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The successful execution of the described Grignard-based protocol, coupled with rigorous spectroscopic analysis, will enable researchers to obtain and validate this valuable asymmetrically substituted organotin compound for further applications in their respective fields. The principles and techniques outlined herein are foundational for the synthesis and analysis of a wide range of organometallic compounds.

References

-

Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. [Link]

- Eberly, K. C., Smith, Jr., G. E. P., & Albert, H. E. (1951). Preparation of butyltin chlorides. U.S.

-

PubChem. (n.d.). Tributyltin Chloride. National Center for Biotechnology Information. [Link]

-

Reddit. (2016). Question about Grignard reagent synthesis. r/chemistry. [Link]

-

Bryce-Smith, D., & Blues, E. T. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]

-

Newcomb, M., & Blanda, M. T. (1985). Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds. Defense Technical Information Center. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Banoub, J. H., et al. (2004). Electrospray mass spectra of tributyltin chloride 2 recorded with... ResearchGate. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]

-

Signal-Processing. (n.d.). (Sn) Tin NMR. [Link]

-

Knochel, P., et al. (2012). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Organic Syntheses, 89, 460-470. [Link]

-

Gielen, M., et al. (2000). Synthesis, Characterization and In Vitro Antitumour Activity of Di-n-Butyl, Tri-n-Butyl and Triphenyltin 3,6-Dioxaheptanoates and 3,6,9-Trioxadecanoates. ResearchGate. [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

-

Chulalongkorn University. (n.d.). 4.1 Synthesis of Tetraalkyltin Compounds. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Gielen, M., et al. (1996). Di-n-Butyl-, Tri-n-Butyl- and Triphenyltin dl-Terebates: Synthesis, Characterization and In Vitro Antitumour Activity. Metal-Based Drugs, 3(3), 125–129. [Link]

-

Rodríguez-González, V., et al. (2003). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 377(2), 357-365. [Link]

-

ResearchGate. (n.d.). Schematic procedure for the synthesis of phenyltin species. [Link]

-

Loba Chemie. (2023). TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). Synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Newcomb, M., & Blanda, M. T. (1985). Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds. Update. Defense Technical Information Center. [Link]

-

ResearchGate. (n.d.). ¹H and ¹¹⁹Sn NMR data for compounds 2a-2d. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Organotin Reagents [sigmaaldrich.com]

- 3. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 10. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of t-Butyltri-n-butyltin and Related Tributyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds, particularly tributyltins (TBTs), are significant environmental contaminants due to their widespread historical use as biocides in antifouling paints. Their persistence, bioaccumulative potential, and high toxicity necessitate a thorough understanding of their environmental behavior. This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of TBTs, with a specific focus on elucidating the likely behavior of the lesser-studied isomer, t-butyltri-n-butyltin. While data for this specific isomer is scarce, this guide synthesizes the extensive knowledge on tri-n-butyltin and applies fundamental principles of chemistry to predict the influence of the t-butyl group on its environmental persistence and degradation. The primary degradation route for TBTs is a stepwise microbial debutylation to less toxic intermediates, dibutyltin (DBT) and monobutyltin (MBT), and ultimately to inorganic tin. However, the steric hindrance imparted by the t-butyl group suggests that this compound is likely to be significantly more persistent than its linear isomer.

Introduction: The Environmental Significance of Tributyltins

Organotin compounds (OTCs) are defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom.[1] Within this class, tributyltin (TBT) compounds have been extensively utilized as highly effective biocides, primarily in paints to prevent the fouling of marine vessels, but also as wood preservatives and PVC stabilizers.[2][3] This widespread application has resulted in their ubiquitous presence in aquatic environments, leading to significant ecotoxicological concerns.[4] TBT is a potent endocrine disruptor and is known for its persistence and tendency to bioaccumulate in organisms.[4][5]

This technical guide delves into the environmental fate and degradation mechanisms of TBTs. Acknowledging the predominance of research on tri-n-butyltin, this document will extrapolate from this knowledge base to provide an expert assessment of the environmental behavior of this compound, an isomer whose bulky t-butyl group is anticipated to profoundly alter its environmental profile.

Environmental Fate: Persistence and Distribution of Tributyltins

The ultimate fate of TBTs in the environment is dictated by their physicochemical properties, which favor partitioning from the water column into sediment and biota.

Partitioning Across Environmental Compartments

-

Water Column: TBT compounds exhibit low solubility in water and a high affinity for suspended particles.[6] Consequently, their residence time in the water column is relatively short, with reported half-lives ranging from a few days to several weeks.[2][7]

-

Sediment: Aquatic sediments are the principal reservoir for TBTs.[2][8] The strong adsorption to sediment particles, a process influenced by factors like pH, significantly reduces their bioavailability but also creates a long-term source of contamination as they can be slowly released back into the overlying water.[2] In this compartment, TBTs are notably persistent, with half-lives that can extend to several years or even decades.[2][7][8]

-

Soil: Similar to sediments, soils can retain TBTs for extended periods. The half-life in aerobic soils is estimated to be around 14 months, and this persistence is even greater under anaerobic conditions, potentially exceeding two years.[7]

Bioaccumulation and Biomagnification

The lipophilic nature of TBT, reflected in its moderate octanol-water partition coefficient (Log Kow: 3.19 – 3.84), drives its accumulation in the fatty tissues of aquatic organisms.[5] This process of bioaccumulation has been well-documented across various trophic levels, including in mollusks, crustaceans, and marine mammals.[2] While bioaccumulation is a confirmed concern, the extent to which TBT biomagnifies through the food web remains a topic of ongoing scientific discussion.[2]

Degradation Pathways of Tributyltins

The environmental degradation of TBTs is a critical process that reduces their toxicity. This occurs via a sequential loss of butyl groups (debutylation), proceeding through both biological and non-biological mechanisms. The toxicity of the resulting metabolites decreases with each step: TBT > DBT > MBT.[7][9][10]

Biotic Degradation: The Primary Transformation Route

The principal mechanism for TBT degradation in the environment is microbial action.[10][11] A diverse array of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing TBT.[6][12] This process involves a stepwise dealkylation, which can be summarized as follows:

-

Tributyltin (TBT) → Dibutyltin (DBT)

-

Dibutyltin (DBT) → Monobutyltin (MBT)

-

Monobutyltin (MBT) → Inorganic Tin (Sn)

Some microorganisms are capable of utilizing TBT as a source of carbon.[10] Another proposed mechanism involves the hydroxylation of the butyl chains, which facilitates their subsequent cleavage from the tin atom.[13]

Caption: The stepwise biotic degradation of tributyltin, showing the progressive reduction in toxicity.

Abiotic Degradation: Photolysis and Hydrolysis

While generally considered secondary to microbial processes, abiotic degradation can be significant under certain conditions.[2]

-

Photolysis: In the sunlit surface layers of aquatic environments (the photic zone), TBT can undergo photodegradation.[2][14] UV radiation can induce the cleavage of the tin-carbon bonds, following the same sequential debutylation pathway observed in biotic degradation.[14] In controlled laboratory settings using photocatalysis, the degradation of TBT can be extremely rapid.[15]

-

Hydrolysis: The tin-carbon bond is susceptible to cleavage by water (hydrolysis). However, for TBT, this reaction is generally slow under typical environmental pH conditions and is not considered a major degradation pathway.

The Predicted Influence of the t-Butyl Group: A Case for Increased Persistence

While direct experimental data on the environmental fate of this compound is not available, its chemical structure allows for scientifically grounded predictions of its behavior relative to tri-n-butyltin.

-

Steric Hindrance: The most significant difference is the presence of a tertiary butyl group, which is substantially more sterically hindered than the linear n-butyl group. This bulkiness would physically impede the approach of microbial enzymes to the tin center, which is a prerequisite for debutylation. This steric inhibition is expected to dramatically slow the rate of biotic degradation.

-

C-Sn Bond Reactivity: The hydrolysis of analogous compounds like t-butyl chloride is known to proceed through a stable tertiary carbocation intermediate via an SN1 mechanism.[16][17] While the mechanism of C-Sn bond cleavage in TBT degradation is different, the electronic properties of the t-butyl group could influence the stability of intermediates. However, the steric effect is predicted to be the dominant factor governing its environmental persistence.

Methodological Approach: Studying Tributyltin Degradation

Investigating the degradation of TBT compounds requires carefully designed laboratory experiments. A sediment microcosm study is a standard approach.

Generalized Protocol for a Sediment Microcosm Degradation Study

-

Sediment Sourcing and Baseline Analysis: Sediment is collected from an environmentally relevant location and characterized for key parameters like organic carbon content, particle size, and pH. A baseline analysis for pre-existing organotin contamination is crucial.

-

Microcosm Preparation: Replicate microcosms are prepared by dispensing known quantities of sediment into inert containers. The sediment is then spiked with a precise amount of the TBT compound under investigation. Site-specific water is typically added to create a sediment-water interface. The inclusion of sterilized (e.g., autoclaved) controls is essential to distinguish between biotic and abiotic degradation processes.

-

Controlled Incubation: The microcosms are incubated under conditions that simulate the natural environment, with controlled temperature, light, and oxygen levels.

-

Time-Course Sampling and Extraction: At specified time intervals, replicate microcosms are sacrificed. The sediment and water phases are separated, and organotin compounds are extracted using appropriate solvent systems.

-

Chemical Analysis: Due to their low volatility, organotin extracts must be derivatized (e.g., through ethylation or grignard reaction) to convert them into forms suitable for gas chromatography (GC). Analysis is then performed using a GC coupled to a highly sensitive and specific detector, such as an inductively coupled plasma mass spectrometer (ICP-MS).

-

Data Interpretation: The concentrations of the parent TBT and its degradation products (DBT, MBT) are quantified over time. This data is used to calculate degradation rates and determine the half-life of the compound.

Caption: A typical experimental workflow for assessing the degradation of a TBT compound in a sediment microcosm.

Quantitative Overview of Tributyltin Persistence

The following table summarizes the reported half-lives of TBT in various environmental matrices, illustrating its high degree of persistence.

| Environmental Compartment | Half-Life | Noteworthy Conditions | Reference(s) |

| Marine Water | 1 - 2 weeks | General estimate | [2] |

| Freshwater | 6 - 25 days | Dependent on initial concentration | [7] |

| Seawater/Estuarine Water | 1 - 34 weeks | Dependent on initial concentration | [7] |

| Aerobic Soil | ~14 months | - | [7] |

| Anaerobic Soil | > 2 years | Oxygen-depleted conditions | [7] |

| Sediment | ~2 years | General estimate | [2] |

| Sediment | Several years to decades | Long-term persistence | [8] |

Conclusion and Future Directions

Tributyltin compounds are undeniably persistent and toxic environmental contaminants. Their environmental fate is characterized by strong partitioning to sediments and a slow, primarily microbial-driven degradation process of sequential debutylation. This guide has synthesized the current understanding of these processes and provided a scientifically-reasoned projection for the behavior of the this compound isomer. The steric hindrance of the t-butyl group strongly suggests that this compound will exhibit enhanced environmental persistence compared to tri-n-butyltin.

This highlights a critical knowledge gap. Future research should prioritize the investigation of the environmental fate and degradation kinetics of specific TBT isomers to enable more accurate risk assessments and the development of targeted remediation strategies for these hazardous compounds.

References

A comprehensive list of references with URLs is available in the appendix.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tributyltin - Wikipedia [en.wikipedia.org]

- 3. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. iscientific.org [iscientific.org]

- 6. epa.gov [epa.gov]

- 7. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 8. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]

- 9. Toxic effects of tributyltin and its metabolites on harbour seal (Phoca vitulina) immune cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Investigation Of The Hydrolysis Of T Butyl Chloride - 2013 Words | Bartleby [bartleby.com]

An In-Depth Technical Guide to the Endocrine Disrupting Effects of Tributyltin Compounds, with a focus on t-butyltri-n-butyltin

A Senior Application Scientist's Synthesis of Mechanistic Insights and Methodological Frameworks for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Challenge of Specificity in Organotin Toxicology

This guide delves into the endocrine-disrupting properties of tributyltin (TBT) compounds, a class of organometallic chemicals recognized for their potent biological activity. The primary focus is on providing a comprehensive technical overview of their mechanisms of action and the experimental approaches used to elucidate these effects. While the impetus for this document is an inquiry into t-butyltri-n-butyltin (TBTB) , a thorough review of the scientific literature reveals a significant data gap for this specific molecule. In contrast, its close analogue, tributyltin (TBT) , has been extensively studied for several decades, becoming a model compound for understanding endocrine disruption.

Therefore, this guide will proceed by using TBT as the primary exemplar to discuss the molecular mechanisms and toxicological effects pertinent to the tributyltin class. The principles, pathways, and protocols detailed herein are directly applicable to the investigation of TBTB and other related organotin compounds. It is a foundational assumption of this document that the biological activity of TBTB is likely to mirror that of TBT, though potential differences in potency and metabolism should be considered in any direct experimental evaluation.

Part 1: The Molecular Underpinnings of Tributyltin-Induced Endocrine Disruption

Tributyltin compounds are potent endocrine-disrupting chemicals (EDCs) that exert their effects at nanomolar concentrations.[1] Their primary mechanism of action involves the hijacking of nuclear receptor signaling pathways that are critical for development, reproduction, and metabolism.[2]

The Central Role of RXR and PPARγ

The most well-elucidated molecular initiating event for TBT's endocrine-disrupting activity is its interaction with two key nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ) .[1][2] TBT acts as a dual agonist for both of these receptors, binding to them with high affinity.[1]

RXR and PPARγ function as transcription factors, typically forming a heterodimer (RXR-PPARγ) that binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in numerous physiological processes, most notably adipogenesis (the formation of fat cells) and lipid metabolism.[3]

TBT's ability to activate the RXR-PPARγ heterodimer makes it a powerful "obesogen," a chemical that can promote obesity by inappropriately stimulating the differentiation of pre-adipocytes into mature adipocytes.[1][4] In utero exposure to TBT has been shown to increase adipose mass in animal models.[1]

The activation of the RXR-PPARγ heterodimer by TBT is considered a "permissive" interaction. This means that the heterodimer can be activated by a ligand binding to either RXR or PPARγ.[5] TBT's ability to bind to both provides a robust mechanism for activating downstream signaling.

A Broader Impact on Nuclear Receptor Signaling

While the RXR-PPARγ pathway is the most prominent target, TBT's influence extends to other nuclear receptor pathways. As RXR is a common dimerization partner for many other nuclear receptors, TBT has the potential to affect a wide range of endocrine signaling cascades. For instance, TBT can also activate other permissive heterodimers involving RXR, such as those with the Liver X Receptor (LXR) and the Nerve Growth Factor-induced B Receptor (NURR1).[5][6]

Aromatase Inhibition and Estrogen Signaling Disruption

In addition to its effects on nuclear receptors, TBT has been shown to interfere with steroid hormone metabolism. It can act as a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens (like testosterone) to estrogens.[7][8] This inhibition can lead to an imbalance in sex steroid hormones, potentially contributing to reproductive and developmental abnormalities observed in aquatic organisms exposed to TBT.[7] However, the effect of TBT on aromatase can be tissue-specific, with some studies showing an increase in aromatase activity in certain cell types.[9]

TBT can also directly interfere with estrogen receptor (ER) signaling, acting as either an agonist or antagonist depending on the specific receptor subtype (ERα or ERβ) and the cellular context.[10][11]

Visualizing the Core Signaling Pathway

The following diagram illustrates the primary mechanism of TBT-induced endocrine disruption through the RXR-PPARγ pathway.

Caption: TBT activates the RXR-PPARγ heterodimer, leading to gene transcription.

Part 2: Experimental Frameworks for Assessing Tributyltin-Induced Endocrine Disruption

A multi-tiered approach, combining in vitro and in vivo models, is essential for comprehensively evaluating the endocrine-disrupting potential of tributyltin compounds.

In Vitro Assays: Mechanistic Insights and High-Throughput Screening

In vitro assays are invaluable for dissecting the molecular mechanisms of action and for screening compounds for potential endocrine activity.

Reporter gene assays are a cornerstone for determining if a compound can activate a specific nuclear receptor.

Principle: These assays utilize genetically modified cell lines that contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for the nuclear receptor of interest. If the test compound activates the receptor, the receptor binds to the response element and drives the expression of the reporter gene, which produces a measurable signal (e.g., light or color change).

Detailed Protocol: PPARγ Transactivation Assay

-

Cell Culture: Human choriocarcinoma (JEG-3) cells or HeLa cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Transient Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with:

-

An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARγ fused to the GAL4 DNA-binding domain (GAL4-PPARγ).

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving a luciferase reporter gene.

-

A β-galactosidase expression vector to normalize for transfection efficiency.

-

-

Compound Exposure: After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., TBTB) at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[12]

-

Lysis and Reporter Assay: After 24-48 hours of exposure, cells are lysed. Luciferase activity is measured using a luminometer, and β-galactosidase activity is measured using a colorimetric assay.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The results are expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration).

The murine 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis.

Principle: 3T3-L1 cells can be induced to differentiate into mature, lipid-accumulating adipocytes in the presence of an appropriate stimulus. Compounds that activate PPARγ, like TBT, can trigger this differentiation process.

Detailed Protocol: 3T3-L1 Adipogenesis Assay

-

Cell Culture and Induction: 3T3-L1 preadipocytes are grown to confluence in a basal medium. Two days post-confluence, the medium is replaced with a differentiation medium containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound or controls.

-

Compound Exposure: The cells are exposed to the test compound (e.g., TBTB) for several days, with media changes every 2-3 days. Rosiglitazone is used as a positive control.

-

Lipid Accumulation Staining: After 7-10 days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

-

Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O can be extracted from the cells and the absorbance measured spectrophotometrically.

-

Gene Expression Analysis: To confirm adipogenic differentiation, the expression of key adipogenic marker genes (e.g., aP2, LPL, CEBPα) can be measured by quantitative real-time PCR (qRT-PCR).

In Vivo Models: Assessing Organism-Level Effects

In vivo studies are crucial for understanding the integrated physiological effects of tributyltin exposure.

Rats and mice are commonly used to assess developmental and metabolic effects.

Study Design Example: Perinatal Exposure and Metabolic Outcomes

-

Animal Dosing: Pregnant dams are exposed to the test compound (e.g., TBTB) via oral gavage or in drinking water throughout gestation and lactation. A range of doses is typically used.

-

Offspring Monitoring: After birth, the offspring are monitored for various endpoints, including body weight, fat pad mass, and glucose tolerance.

-

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and gonads are collected for histopathological analysis and gene expression studies.

-

Endpoints: Key endpoints include changes in body composition, evidence of fatty liver disease (steatosis), and alterations in the expression of genes involved in metabolism and endocrine function.

Fish, such as the zebrafish (Danio rerio), and mollusks are highly sensitive to TBT and are excellent models for studying reproductive and developmental toxicity.[2]

Study Design Example: Zebrafish Embryo-Larval Assay

-

Exposure: Fertilized zebrafish embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound.

-

Developmental Endpoints: Over a period of 96 hours or longer, the embryos and larvae are observed for developmental abnormalities, such as mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and effects on growth.

-

Molecular Analysis: At the end of the exposure period, larvae can be used for gene expression analysis to assess the molecular pathways affected by the compound.[13]

Integrated Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive assessment of a tributyltin compound's endocrine-disrupting potential.

Caption: A tiered approach for evaluating the endocrine effects of tributyltins.

Part 3: Quantitative Data and Analytical Considerations

Quantitative data on the potency of tributyltin compounds is crucial for risk assessment.

Potency of Tributyltin (TBT) as a Nuclear Receptor Agonist

The following table summarizes key quantitative data for TBT, which can serve as a benchmark for evaluating TBTB.

| Parameter | Receptor/Assay | Value | Species | Reference |

| EC50 | RXRα LBD Activation | ~3-10 nM | Vertebrate | [1] |

| EC50 | RXR-PPARγ Activation | Nanomolar range | Human | [5] |

| Kd | PPARγ Binding | 66.6 ± 5.2 nM (for TPT*) | Human | [14] |

| LOEC | Fish Growth | 0.08 µg/L | Fathead Minnow | |

| LOEC | Mollusk Imposex | 0.019 µg/L | Dog-whelk |

Note: Data for Triphenyltin (TPT), another potent organotin agonist.

Analytical Methods for Organotin Quantification

Accurate quantification of tributyltin compounds in environmental and biological matrices is challenging due to their low concentrations and potential for matrix interference.

Common Analytical Workflow:

-

Extraction: Organotins are extracted from the sample matrix using organic solvents, often with a complexing agent like tropolone. Solid-phase extraction (SPE) is also commonly used for water samples.[15][16]

-

Derivatization: Due to their low volatility, organotins must be derivatized before analysis by gas chromatography (GC). Common derivatization methods include ethylation with sodium tetraethylborate or Grignard reactions.[17]

-

Separation and Detection: The derivatized organotins are separated by GC and detected using a sensitive and selective detector, such as a flame photometric detector (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS).[17][18]

High-performance liquid chromatography (HPLC) coupled with sensitive detection can also be used and has the advantage of not requiring a derivatization step.[17]

Conclusion

The endocrine-disrupting effects of tributyltin compounds are well-established, with tributyltin (TBT) serving as a textbook example of a chemical that interferes with nuclear receptor signaling. The primary mechanism involves the activation of the RXR-PPARγ heterodimer, leading to profound effects on adipogenesis and metabolism. While specific data for this compound (TBTB) is currently lacking in the public domain, the experimental frameworks and mechanistic understanding derived from the study of TBT provide a robust foundation for its evaluation. Researchers and drug development professionals investigating TBTB or other novel organotin compounds should employ a tiered testing strategy, beginning with in vitro mechanistic assays and progressing to in vivo models to fully characterize their potential for endocrine disruption.

References

-

Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

-

Li, Y., & Zha, J. (2018). Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound. Reviews of Environmental Contamination and Toxicology, 245, 65–127. Retrieved from [Link]

-

Grün, F., Watanabe, H., Zamanian, Z., Maeda, L., Arima, K., Cubacha, R., Gardiner, D. M., Kanno, J., Iguchi, T., & Blumberg, B. (2006). Endocrine-Disrupting Organotin Compounds Are Potent Inducers of Adipogenesis in Vertebrates. Molecular Endocrinology, 20(9), 2141–2155. Retrieved from [Link]

-

Stoner, H. B. (1966). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 137-143. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

-

da Silva, R. C. B., Viana, M. d. B., & Ribeiro, D. A. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 584. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of main tributyltin (TBT) mechanisms in the endocrine system. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

-

le Maire, A., Grimaldi, M., Roecklin, D., Dagnino, S., Vivat-Hannah, V., Balaguer, P., & Bourguet, W. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367–373. Retrieved from [Link]

-

Reddit. (2023). How toxic organotin compounds really are?. Retrieved from [Link]

-

Li, X., Ycaza, J., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 9–15. Retrieved from [Link]

-

Li, X., Ycaza, J., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. PubMed, 21397693. Retrieved from [Link]

-

Nakayama, K., Ogasawara, M., & Nishikawa, J. (2009). Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds. Toxicology and Applied Pharmacology, 238(2), 148-154. Retrieved from [Link]

-

Water Quality Australia. (n.d.). Tributyltin (TBT) in freshwater and marine water. Retrieved from [Link]

-

Shaala, L. A., & Youssef, D. T. A. (2016). Impact of Low Concentrations of Tributyltin (TBT) on Marine Organisms: A Review. Journal of Environmental Protection, 7, 1089-1100. Retrieved from [Link]

-

Inadera, H., & Shimomura, A. (2015). Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds. Scientific Reports, 5, 8522. Retrieved from [Link]

-

Pereira, A. M. R. S., Viana, M. d. B., & Ribeiro, D. A. (2023). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

-

Okoro, H. K., Fatoki, O. S., Adekola, F. A., Ximba, B. J., Snyman, R. G., & Opeolu, B. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Environmental Research and Public Health, 9(4), 1163–1178. Retrieved from [Link]

-

FTLOScience. (2018). The Rise and Fall of Tributyltin as an Anti-Fouling Agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. Retrieved from [Link]

-

David, F., Sandra, P., & Wylie, P. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1262, 156-161. Retrieved from [Link]

-

Correia, L. V. B., de Moraes, T. T., Pereira, A. M. R. D. S., de Aguiar, G. C., Viana, M. d. B., Ribeiro, D. A., & da Silva, R. C. B. (2024). Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Reviews on Environmental Health, 40(1), 197-203. Retrieved from [Link]

-

Golub, M. S., & Doherty, J. D. (2004). Triphenyltin as a potential human endocrine disruptor. Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 7(4), 281-295. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutyltin. PubChem Compound Database. Retrieved from [Link]

-

McGinnis, C. L., & Crivello, J. F. (2011). Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. Aquatic Toxicology, 103(1-2), 25–31. Retrieved from [Link]

-

Cooke, G. M. (2002). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, 43(2), 101-110. Retrieved from [Link]

-

Baker, A. H., Watt, J., & Huang, C. K. (2014). Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells. Toxicological Sciences, 140(1), 125-136. Retrieved from [Link]

-

Okoro, H. K., Fatoki, O. S., Adekola, F. A., Ximba, B. J., Snyman, R. G., & Opeolu, B. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Environmental Research and Public Health, 9(4), 1163–1178. Retrieved from [Link]

-

Zhang, Y., Wang, Y., Zhang, J., & Li, G. (2020). Insight into the endocrine disrupting effect and cell response to butyltin compounds in H295R cell: Evaluated with proteomics and bioinformatics analysis. Ecotoxicology and Environmental Safety, 194, 110403. Retrieved from [Link]

-

ResearchGate. (n.d.). Health Effect of Endocrine disrupting chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Retrieved from [Link]

-

Jensen, E. (2023). The Effects of Tributyltin, an Endocrine Disrupting Compound, on Zebrafish Retinal Physiology. American University. Retrieved from [Link]

-

Cooke, G. M. (2002). Effect of organotins on human aromatase activity in vitro. Toxicology Letters, 126(2), 121-130. Retrieved from [Link]

-

Nakanishi, T. (2007). Endocrine disruption induced by organotin compounds: impacts in the reproductive function. Journal of Health Science, 53(5), 529-536. Retrieved from [Link]

-

Mitkiewicz, M., & Wasowicz, W. (2011). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Toxicology in Vitro, 25(8), 1779-1786. Retrieved from [Link]

-

Whalen, M. M., Williams, T. B., Green, S. A., & Loganathan, B. G. (2002). Brief butyltin exposure induces irreversible inhibition of the cytotoxic function on human natural killer cells, in vitro. Journal of Toxicology and Environmental Health, Part A, 65(20), 1481-1494. Retrieved from [Link]

-

Raffray, M., & Cohen, G. M. (1993). Apoptosis as a Mechanism of Tributyltin Cytotoxicity to Thymocytes: Relationship of Apoptotic Markers to Biochemical and Cellular Effects. Toxicology and Applied Pharmacology, 119(1), 122-130. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Immunotoxicity of Bis(tri-n-Butyltin)Oxide (TBTO) Studied by Toxicogenomics. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pjoes.com [pjoes.com]

- 16. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

t-butyltri-n-butyltin mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Tributyltin (TBT) in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT), a potent organotin compound, has garnered significant scientific interest due to its widespread environmental persistence and profound biological effects. Initially utilized as a biocide in antifouling paints, its toxicological profile has revealed a complex mechanism of action impacting multiple physiological systems.[1][2] This guide provides a comprehensive overview of the molecular and cellular mechanisms through which TBT exerts its effects, focusing on its role as an endocrine disruptor, immunotoxicant, neurotoxicant, and obesogen. We will delve into its primary molecular targets, the resultant signaling cascade disruptions, and the key experimental methodologies used to elucidate these pathways.

Introduction: The Chemical and Environmental Profile of Tributyltin

Tributyltin belongs to a class of organotin compounds characterized by three butyl groups covalently bonded to a tin atom, with the general formula (C₄H₉)₃Sn-X.[1] The 'X' group is typically an anion like chloride, oxide, or fluoride. Its lipophilic nature and low water solubility contributed to its efficacy as an antifouling agent but also facilitate its persistence in sediments and bioaccumulation in aquatic organisms.[1][3] Although its use has been largely restricted, TBT remains a significant environmental contaminant, posing risks to wildlife and humans through the food chain.[4][5] Understanding its mechanism of action is therefore critical for assessing its toxicological risk and developing potential mitigation strategies.

The Molecular Initiating Event: Nuclear Receptor Hijacking

The primary mechanism through which TBT initiates its diverse biological effects is by targeting and activating specific nuclear receptors. This interaction is the critical upstream event that triggers a cascade of downstream transcriptional changes.

Dual Agonism of RXR and PPARγ

TBT is a potent dual agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), binding to these receptors with nanomolar affinity.[6][7] These two receptors typically form a heterodimer (RXR-PPARγ), which acts as a master regulator of adipogenesis (fat cell development) and lipid metabolism. Unlike endogenous ligands, TBT activates this heterodimer, promoting the recruitment of coactivators and initiating the transcription of target genes.[6][8] This activation of the RXR-PPARγ signaling pathway is a cornerstone of TBT's obesogenic and endocrine-disrupting effects.[6][9][10][11]

The following diagram illustrates the activation of the RXR-PPARγ heterodimer by TBT, leading to the transcription of genes involved in adipogenesis.

Caption: TBT activates the RXR-PPARγ heterodimer, promoting adipogenesis.

Key Cellular Pathologies and Signaling Disruptions

The aberrant activation of nuclear receptors, coupled with other off-target effects, leads to several distinct cellular pathologies.

Endocrine Disruption and Obesogenic Effects

As a direct consequence of PPARγ activation, TBT is classified as an "obesogen"—a chemical that promotes obesity.[1][11] It drives the differentiation of multipotent stromal (stem) cells into adipocytes (fat cells) at the expense of other cell lineages like bone cells.[9][10] Prenatal exposure to TBT can thus predispose an individual to weight gain later in life.[4][9]

Beyond its obesogenic properties, TBT is a potent endocrine disruptor in aquatic life. It causes "imposex," the development of male sexual characteristics in female gastropods, by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.[1][12][13][14]

Immunotoxicity

TBT is highly toxic to the immune system, with the thymus being a primary target.[3] Exposure leads to thymus atrophy, characterized by a severe depletion of lymphocytes (T-cells).[3][15] The mechanism involves the induction of apoptosis in thymocytes, mediated by the Fas/FasL pathway and oxidative stress.[4][16] This impairment of T-cell mediated functions results in immunosuppression, reducing the organism's ability to fight infections.[1][3] In vitro studies have shown TBT can induce apoptosis in human neutrophils and modulate cytokine production in peripheral blood mononuclear cells.[16]

Induction of Apoptosis via Multiple Pathways

A hallmark of TBT toxicity is the induction of programmed cell death, or apoptosis. TBT triggers apoptosis through at least two interconnected pathways: the endoplasmic reticulum (ER) stress pathway and the mitochondrial (intrinsic) pathway.[17]

-

ER Stress Pathway: TBT disrupts intracellular calcium (Ca²⁺) homeostasis by causing a release of Ca²⁺ from the endoplasmic reticulum into the cytosol.[18][19] This Ca²⁺ overload activates the protease calpain, which in turn cleaves and activates caspase-12, an initiator caspase of the ER stress-mediated apoptotic cascade.[18]

-

Mitochondrial Pathway: TBT induces significant oxidative stress by increasing the generation of reactive oxygen species (ROS).[19][20] This leads to mitochondrial membrane depolarization, followed by the release of key pro-apoptotic factors like cytochrome c into the cytoplasm.[21] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[20][21]

The mode of cell death (apoptosis vs. necrosis) can be modulated by the cell's energy status; the presence of glycolytic ATP favors the more controlled apoptotic process.[21]

Caption: TBT induces apoptosis via ER stress and mitochondrial pathways.

Neurotoxicity

TBT is a known neurotoxicant that can disrupt the blood-brain barrier, allowing it to access the central nervous system.[13][14][19] Its neurotoxic effects are driven by the same core mechanisms seen in other tissues: induction of oxidative stress, disruption of metal homeostasis, and activation of inflammatory and apoptotic pathways in brain cells.[13][19] This can lead to neurodegeneration and functional brain damage.[19][22][23]

Experimental Methodologies for Studying TBT's Mechanism of Action

Elucidating the complex mechanisms of TBT requires a multi-faceted experimental approach, combining in vitro and in vivo models with sensitive analytical techniques.

Key In Vitro Assays

| Assay Type | Objective | Key Methodologies | Expected Outcome with TBT |

| Adipogenesis Assay | To assess the potential of TBT to induce fat cell differentiation. | 3T3-L1 preadipocyte cell line is treated with TBT. After differentiation period, cells are stained with Oil Red O to visualize lipid droplets. | Increased lipid accumulation and Oil Red O staining compared to controls.[6][9] |

| Receptor Activation Assay | To confirm TBT's interaction with nuclear receptors like PPARγ. | Co-transfection of cells with a receptor expression plasmid and a reporter plasmid (e.g., luciferase) containing the receptor's response element. | Increased reporter gene activity (luminescence) upon TBT exposure.[8][24] |

| Apoptosis/Necrosis Assay | To quantify and differentiate between modes of TBT-induced cell death. | Flow cytometry using Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects necrotic/late apoptotic cells). | Increased percentage of Annexin V-positive/PI-negative cells.[19] |

| Mitochondrial Potential Assay | To measure TBT's effect on mitochondrial health. | Staining cells with potentiometric dyes like JC-1 or TMRE followed by flow cytometry or fluorescence microscopy. | A shift from red to green fluorescence (JC-1) or decreased fluorescence (TMRE), indicating membrane depolarization.[16][20] |

| Intracellular Calcium Imaging | To visualize TBT-induced disruption of Ca²⁺ homeostasis. | Loading cells with Ca²⁺-sensitive fluorescent indicators (e.g., Fura-2 AM) and measuring fluorescence changes over time. | A rapid increase in cytosolic fluorescence following TBT application.[18] |

Experimental Workflow: Adipogenesis Induction in 3T3-L1 Cells

The following diagram outlines a standard workflow to validate TBT's obesogenic effect via PPARγ activation.

Caption: Workflow for assessing TBT-induced adipogenesis.

Analytical Detection of TBT

Accurate quantification of TBT in biological and environmental samples is crucial for exposure assessment. The standard methodology involves extraction, derivatization to increase volatility, and analysis by gas chromatography (GC) coupled with a sensitive detector.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate TBT from the sample matrix.[25][26]

-

Derivatization: Alkylation with Grignard reagents or ethylation with sodium tetraethylborate (NaBEt₄) is performed.[26][27]

-

Detection: GC coupled with mass spectrometry (GC-MS) or a flame photometric detector (FPD) provides high sensitivity and selectivity for TBT quantification, with detection limits in the picogram per liter (pg/L) range.[25][26][28]

Conclusion and Future Perspectives

The mechanism of action of tributyltin is a multi-pronged assault on cellular homeostasis, initiated primarily through the hijacking of the RXR-PPARγ nuclear receptor pathway. This molecular event triggers a cascade of adverse outcomes, including endocrine disruption, immunosuppression, neurotoxicity, and the promotion of obesity. The induction of apoptosis via oxidative stress, ER stress, and calcium dysregulation is a central feature of its cytotoxicity across various cell types.

While much is known, future research should focus on the epigenetic modifications induced by early-life TBT exposure and their long-term health consequences. Further investigation into the full spectrum of its molecular targets beyond nuclear receptors will provide a more complete picture of its toxicological profile. For drug development professionals, understanding the pathways disrupted by TBT can offer insights into potential therapeutic targets for metabolic and immune disorders, while also highlighting the importance of screening candidate compounds for similar off-target activities.

References

-

Tributyltin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tributyltin - Collaborative for Health & Environment. (n.d.). Retrieved January 14, 2026, from [Link]

-

TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.). Retrieved January 14, 2026, from [Link]

-

Stridh, H., Orrenius, S., & Hampton, M. B. (1999). Tributyltin-induced apoptosis requires glycolytic adenosine trisphosphate production. Chemical Research in Toxicology, 12(11), 1043–1050. Retrieved January 14, 2026, from [Link]

-

Jurkiewicz, A., et al. (2007). Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria. Toxicology and Applied Pharmacology, 222(1), 1-11. Retrieved January 14, 2026, from [Link]

-

Bressa, G., Hinton, R. H., Price, S. C., Isbir, M., Ahmed, R. S., & Grasso, P. (1991). Immunotoxicity of tri-n-butyltin oxide (TBTO) and tri-n-butyltin chloride (TBTC) in the rat. Journal of Applied Toxicology, 11(6), 397–402. Retrieved January 14, 2026, from [Link]

-

Mitra, S., et al. (2013). Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study. Toxicology Letters, 221(2), 114-127. Retrieved January 14, 2026, from [Link]

-

Pereira, B. R., et al. (2024). Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Environmental Science and Pollution Research, 31(39), 56681-56691. Retrieved January 14, 2026, from [Link]

-

Li, X., Ycaza, J., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 9–15. Retrieved January 14, 2026, from [Link]

-

le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367-373. Retrieved January 14, 2026, from [Link]

-

Grün, F., et al. (2006). Endocrine-Disrupting Organotin Compounds Are Potent Inducers of Adipogenesis in Vertebrates. Molecular Endocrinology, 20(9), 2141–2155. Retrieved January 14, 2026, from [Link]

-

Rega, I., et al. (2023). Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Environmental Health and Toxicology, 38(4), e2023020. Retrieved January 14, 2026, from [Link]

-

Blumberg Lab. (n.d.). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis. Retrieved January 14, 2026, from [Link]

-

Li, X., Ycaza, J., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 9–15. Retrieved January 14, 2026, from [Link]

-

Mohammed, A. A., et al. (2023). An Overview on Toxicity of Tributyltin. International Journal of Current Science, 24(10), 1345-1349. Retrieved January 14, 2026, from [Link]

-

Rega, I., et al. (2023). Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. International Journal of Environmental Research and Public Health, 20(4), 3091. Retrieved January 14, 2026, from [Link]

-

TRIBUTYLTIN (TBT) - EXTOXNET PIP. (n.d.). Retrieved January 14, 2026, from [Link]

-

LaLone, C. A., et al. (2017). Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound. Environmental Toxicology and Chemistry, 36(10), 2589-2601. Retrieved January 14, 2026, from [Link]

-

David, F., et al. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1261, 137-142. Retrieved January 14, 2026, from [Link]

-

Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology, 23(5), 827-838. Retrieved January 14, 2026, from [Link]

-

Barbosa, C. M. L., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Neuroscience, 11, 753. Retrieved January 14, 2026, from [Link]

-

Al-Oqaili, A. M. M., et al. (2021). Organotin compounds with biological activity. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Environmental Analytical Chemistry, 92(1), 1-17. Retrieved January 14, 2026, from [Link]

-

Awang, N., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 697949. Retrieved January 14, 2026, from [Link]

-

Fabbri, E., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus Chimie, 12(8), 831-840. Retrieved January 14, 2026, from [Link]

-

Harino, H. (2001). Determination of Organotin Compounds in Environmental Samples. Journal of Health Science, 47(1), 1-11. Retrieved January 14, 2026, from [Link]

-

Barbosa, C. M. L., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Neuroscience, 11, 753. Retrieved January 14, 2026, from [Link]

-

Hodge, J. S., et al. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Journal of Toxicology, 2011, 853049. Retrieved January 14, 2026, from [Link]

-

Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Analytical Chemistry, 2012, 647039. Retrieved January 14, 2026, from [Link]

-

Tetrabutyltin | C16H36Sn | CID 15098 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Abd Aziz, N. S., et al. (2024). Biological Activity Studies on Organotin(IV)n+ Complexes and Parent Compounds. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Barbosa, C. M. L., Ferrão, F. M., & Graceli, J. B. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 256. Retrieved January 14, 2026, from [Link]

-

Zhang, J., et al. (2013). Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio). PLoS ONE, 8(3), e59227. Retrieved January 14, 2026, from [Link]

-

McAllister, B. G., & Kime, D. E. (2003). Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. Aquatic Toxicology, 65(3), 267-282. Retrieved January 14, 2026, from [Link]

-

Zhang, J., et al. (2008). Tributyltin exposure causes brain damage in Sebastiscus marmoratus. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. oregon.gov [oregon.gov]

- 4. iscientific.org [iscientific.org]

- 5. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]